DI[1,3,5-Triazine-2,4,6-triamine] oxalate
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of DI[1,3,5-Triazine-2,4,6-triamine] oxalate typically involves the reaction of melamine with oxalic acid. The reaction is carried out in an aqueous medium, where melamine and oxalic acid are dissolved and then mixed. The resulting solution is heated to facilitate the formation of the oxalate salt. The product is then filtered, washed, and dried to obtain the pure compound .
Industrial Production Methods
Industrial production of this compound follows a similar process but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous reactors and automated systems helps in maintaining consistent quality and efficiency in production .
Chemical Reactions Analysis
Types of Reactions
DI[1,3,5-Triazine-2,4,6-triamine] oxalate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The amino groups in the triazine ring can undergo substitution reactions with various reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are commonly used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of triazine oxides, while substitution reactions can produce various substituted triazine derivatives .
Scientific Research Applications
DI[1,3,5-Triazine-2,4,6-triamine] oxalate has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of DI[1,3,5-Triazine-2,4,6-triamine] oxalate involves its interaction with various molecular targets and pathways. The triazine ring and amino groups play a crucial role in its reactivity and binding to target molecules. The compound can form hydrogen bonds and coordinate with metal ions, influencing its biological and chemical activities .
Comparison with Similar Compounds
Similar Compounds
1,3,5-Triazine-2,4,6-triamine (Melamine): The parent compound of DI[1,3,5-Triazine-2,4,6-triamine] oxalate, known for its use in the production of melamine resins.
Cyanuric Acid: Another triazine derivative with three hydroxyl groups, used in the production of disinfectants and herbicides.
Cyanuric Chloride: A triazine derivative with three chlorine atoms, used as an intermediate in the synthesis of various chemicals.
Uniqueness
This compound is unique due to the presence of both melamine and oxalic acid, which imparts distinct chemical properties.
Properties
CAS No. |
70285-36-8 |
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Molecular Formula |
C8H14N12O4 |
Molecular Weight |
342.28 g/mol |
IUPAC Name |
oxalic acid;1,3,5-triazine-2,4,6-triamine |
InChI |
InChI=1S/2C3H6N6.C2H2O4/c2*4-1-7-2(5)9-3(6)8-1;3-1(4)2(5)6/h2*(H6,4,5,6,7,8,9);(H,3,4)(H,5,6) |
InChI Key |
MCQLDSBXMCNAFY-UHFFFAOYSA-N |
Canonical SMILES |
C1(=NC(=NC(=N1)N)N)N.C1(=NC(=NC(=N1)N)N)N.C(=O)(C(=O)O)O |
Origin of Product |
United States |
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